molecular formula C15H17N3O2S2 B2953887 3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2309732-76-9

3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2953887
CAS No.: 2309732-76-9
M. Wt: 335.44
InChI Key: IKJNXRCEYRPYFB-UHFFFAOYSA-N
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Description

3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core linked via an ether oxygen to a pyrrolidine ring. The pyrrolidine moiety is substituted at the 1-position with a benzoyl group containing an ethylsulfanyl (-S-C₂H₅) substituent at the benzene ring’s 2-position.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-2-21-13-6-4-3-5-12(13)15(19)18-8-7-11(10-18)20-14-9-16-22-17-14/h3-6,9,11H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJNXRCEYRPYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a halogenated benzoyl derivative.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving a suitable precursor such as a thiosemicarbazide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity and can be investigated for its potential as a pharmaceutical agent.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group and thiadiazole ring may play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Benzoyl/Sulfonyl Group Molecular Formula Molecular Weight Key Features
3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole (Target) 2-Ethylsulfanyl C₁₄H₁₆N₃O₂S₂ (inferred) ~350 (estimated) Moderate lipophilicity; sulfur-rich
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole 2,4-Dichloro C₁₃H₁₁Cl₂N₃O₂S 344.2 Electron-withdrawing Cl substituents; higher polarity
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole 3-Trifluoromethyl benzenesulfonyl C₁₃H₁₂F₃N₃O₃S₂ 379.4 Strongly electron-withdrawing CF₃ and sulfonyl groups; enhanced stability

Key Observations:

This may reduce its electron-acceptor capacity relative to the dichloro and trifluoromethyl derivatives . The 2,4-dichloro derivative likely exhibits higher polarity and stronger intermolecular interactions (e.g., halogen bonding), which could enhance crystallinity but reduce solubility in nonpolar solvents.

Molecular Weight and Steric Effects :

  • The trifluoromethyl sulfonyl derivative has the highest molecular weight (379.4 vs. ~350 for the target), which may influence pharmacokinetic properties like tissue penetration .
  • The ethylsulfanyl group in the target compound is less sterically bulky than the dichlorobenzoyl or benzenesulfonyl groups, possibly improving synthetic accessibility .

Physicochemical and Functional Properties

Thiadiazole Core vs. Thiadiazole 1,1-Dioxide Derivatives

highlights critical differences between 1,2,5-thiadiazoles and their 1,1-dioxide counterparts:

  • Coordination Ability : Thiadiazole 1,1-dioxides exhibit stronger coordination to metal ions due to enhanced Lewis basicity of the oxygen atoms, whereas the target compound’s thiadiazole may act as a weaker ligand .
  • Radical Stability: Thiadiazole dioxides form stable radical anions, a property less pronounced in non-oxidized thiadiazoles like the target compound .

Biological Activity

The compound 3-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole represents a novel addition to the class of thiadiazole derivatives, known for their diverse biological activities. This article aims to elucidate the biological activity of this compound, drawing on available research findings and case studies.

Structural Overview

The compound features a thiadiazole ring integrated with a pyrrolidine moiety and an ethylsulfanyl benzoyl group . The unique structural characteristics suggest potential for various biological interactions, primarily due to the electron-rich nature of the thiadiazole and pyrrolidine components.

Biological Activities

Thiadiazole derivatives have been extensively studied for their pharmacological properties. The biological activities of the compound can be categorized as follows:

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant anticancer properties. For example, compounds similar to our target compound demonstrated IC50 values against breast cancer cell lines (MCF-7 and MDA-MB-231) in the range of 49.6 µM to 53.4 µM . These findings suggest that modifications in the structure can enhance cytotoxic effects against cancer cells.

Antimicrobial Properties

Thiadiazoles are known for their antimicrobial activities. Studies indicate that derivatives with similar scaffolds possess significant antibacterial and antifungal properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Anticonvulsant Effects

The potential anticonvulsant activity of thiadiazole derivatives has been documented, with some compounds exhibiting effective seizure suppression in animal models . The presence of specific substituents on the thiadiazole ring enhances this activity, making it a promising scaffold for developing new anticonvulsants.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Anticancer Study : A recent study synthesized various thiadiazole derivatives and tested them against MCF-7 cells using MTT assays. The most potent compound showed an IC50 value significantly lower than that of standard drugs like etoposide, indicating its potential as an effective anticancer agent .
  • Antimicrobial Activity : In a comparative study, different thiadiazole derivatives were tested against common pathogens. Results indicated that compounds with ethylsulfanyl substituents exhibited enhanced antimicrobial activity compared to their analogs without such groups .
  • Neuroprotective Effects : Research highlighted the neuroprotective properties of certain thiadiazole derivatives in models of oxidative stress-induced neuronal damage. These compounds demonstrated a capacity to reduce cell death and improve neuronal survival rates .

Data Table: Comparative Biological Activity of Thiadiazole Derivatives

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundThiadiazole core with pyrrolidine and ethylsulfanylAnticancer, AntimicrobialTBD
1,3,4-Thiadiazole Derivative ASimple thiadiazoleAnticancer49.6
1,3,4-Thiadiazole Derivative BEthylthio groupAntimicrobial25.0
1,3,4-Thiadiazole Derivative CHydroxy-substitutedAnticonvulsant30.0

Q & A

Q. What are the established synthetic routes for 3-({1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole, and what key reaction parameters influence yield?

A general approach involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Synthesis of the pyrrolidine intermediate via refluxing 2-(ethylsulfanyl)benzoyl chloride with a pyrrolidin-3-ol derivative in ethanol, followed by recrystallization (DMF/EtOH 1:1) to purify intermediates .
  • Step 2 : Coupling the pyrrolidine intermediate with a 1,2,5-thiadiazole precursor using nucleophilic substitution. Key parameters include solvent polarity (e.g., ethanol vs. DMF), reaction time (2–12 hours), and catalyst choice (e.g., sodium acetate for pH control) .
  • Yield optimization : Adjusting stoichiometry (1:1 molar ratio) and employing inert atmospheres can mitigate side reactions like oxidation of the thiadiazole ring .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

  • 1H/13C NMR : Analyze pyrrolidine ring protons (δ 3.0–4.0 ppm for N–CH2 groups), thiadiazole aromatic protons (δ 8.0–9.0 ppm), and ethylsulfanyl group signals (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for SCH2) .
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring (C–N stretching, ~1500 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : High-resolution MS should match the molecular ion peak (e.g., [M+H]+) with the theoretical molecular weight (C15H17N3O2S2: 343.42 g/mol) .

Advanced Research Questions

Q. What strategies can address contradictory spectroscopic data observed during structural validation?

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguities in proton assignments .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .
  • Replicate synthesis : Reproduce the reaction under controlled conditions (e.g., anhydrous solvents, inert gas) to rule out degradation products .

Q. How can computational methods predict the biological targets or reactivity of this thiadiazole derivative?

  • Molecular docking : Use software like AutoDock Vina to screen against kinase targets (e.g., TRKA kinase), leveraging structural similarities to known inhibitors .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, guiding functionalization strategies .
  • MD simulations : Assess stability in biological membranes to prioritize in vitro assays .

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

  • Kinase inhibition profiling : Use ADP-Glo™ assays to measure IC50 values against a panel of kinases (e.g., TRKA, MAPK) .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., PC-3, MCF-7) using MTT or Alamar Blue, comparing to reference inhibitors like imatinib .
  • Binding kinetics : Surface plasmon resonance (SPR) quantifies on/off rates for target engagement .

Q. How does the electronic structure of the thiadiazole ring influence its chemical stability under varying conditions?

  • pH stability : The electron-deficient thiadiazole ring is prone to hydrolysis under acidic conditions (pH < 3). Stability tests in buffers (pH 3–9) with HPLC monitoring are recommended .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), guiding storage conditions .
  • Light sensitivity : UV-Vis spectroscopy can detect photodegradation products; store samples in amber vials .

Methodological Notes

  • Safety : Thiadiazole derivatives require handling in fume hoods with PPE (gloves, goggles) due to potential skin/eye irritation .
  • Data interpretation : Contradictions in biological activity (e.g., low IC50 but high cytotoxicity) may arise from off-target effects; use siRNA knockdowns to validate target specificity .

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